molecular formula C12H11ClFN3O B2432250 5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde CAS No. 775314-88-0

5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B2432250
CAS No.: 775314-88-0
M. Wt: 267.69
InChI Key: SUDOWNYFSZTDCZ-UHFFFAOYSA-N
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Description

Key Features from Related Structures:

  • Imidazole Ring Geometry : Planar with bond lengths of ~1.37 Å (C-N) and ~1.32 Å (C=C) .
  • Substituent Orientation :
    • The 4-fluorophenyl group adopts a near-perpendicular orientation relative to the imidazole plane to minimize steric hindrance .
    • The carbaldehyde group at C4 participates in weak intermolecular hydrogen bonds (C=O···H-C) in crystalline states .

Predicted 3D Conformation (DFT):

  • Torsion Angles :
    • N1-C1-C6-F (4-fluorophenyl): ~120° (favors staggered conformation).
    • C2-N(CH₃)₂: Free rotation limited by steric effects .
  • Bond Distances :
    • C4=O: 1.22 Å (typical for aldehydes).
    • C5-Cl: 1.74 Å .

Table 1 : Predicted Geometric Parameters (B3LYP/6-31G(d,p))

Parameter Value (Å/°)
C4=O bond length 1.22
C5-Cl bond length 1.74
N1-C1-C6-F angle 118.5
Imidazole planarity (RMSD) 0.02 Å

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, CDCl₃) :
    • Aldehyde proton: δ 9.82 ppm (singlet) .
    • Aromatic protons (4-fluorophenyl): δ 7.45–7.62 ppm (doublets, J = 8.5 Hz) .
    • Dimethylamino group: δ 3.12 ppm (singlet, 6H) .
  • ¹³C NMR :
    • C=O: δ 190.3 ppm.
    • Imidazole C2: δ 152.1 ppm (deshielded due to N(CH₃)₂) .
  • ¹⁹F NMR : δ -112.5 ppm (t, J = 8.5 Hz, 4-fluorophenyl) .

Infrared (IR) Spectroscopy:

  • C=O stretch : 1705 cm⁻¹ (strong, sharp) .
  • C-Cl stretch : 680 cm⁻¹ .
  • N(CH₃)₂ deformation : 1380 cm⁻¹ .

Mass Spectrometry (MS):

  • ESI-HRMS : [M+H]⁺ at m/z 268.0742 (calc. 268.0745 for C₁₂H₁₂ClFN₃O⁺) .
  • Fragmentation : Loss of CHO (28 Da) and Cl (35 Da) observed .

Table 2 : Key Spectroscopic Signals

Technique Signal (Assignment)
¹H NMR δ 9.82 (CHO)
¹³C NMR δ 190.3 (C=O)
IR 1705 cm⁻¹ (C=O)
MS m/z 268.0742 [M+H]⁺

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis:

  • Optimized Geometry : B3LYP/6-31G(d,p) level confirms planar imidazole ring and antiperiplanar alignment of substituents .
  • Frontier Molecular Orbitals :
    • HOMO : Localized on the imidazole ring and dimethylamino group (-5.2 eV).
    • LUMO : Dominated by the carbaldehyde and 4-fluorophenyl moieties (-1.8 eV) .
    • Energy Gap (ΔE) : 3.4 eV, indicating moderate reactivity .

Nonlinear Optical (NLO) Properties:

  • Hyperpolarizability (β₀) : 6.3 × 10⁻³⁰ esu (vs. urea’s 0.65 × 10⁻³⁰ esu), driven by charge transfer between electron-donating and withdrawing groups .

Properties

IUPAC Name

5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c1-16(2)12-15-10(7-18)11(13)17(12)9-5-3-8(14)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDOWNYFSZTDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(N1C2=CC=C(C=C2)F)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Dihydroimidazole Intermediate

Propynamide substituted with a 4-fluorophenyl group undergoes cyclization in the presence of N-iodosuccinimide (NIS), trimethylsilyl azide (TMSN₃), and water at 60–80°C for 8–18 hours. The reaction mechanism involves azide addition to the alkyne, followed by iodocyclization to form a dihydroimidazole intermediate.

Reaction Conditions

Component Molar Ratio Role
Propynamide 1 Precursor
NIS 2.4 Iodination agent
TMSN₃ 3.8 Azide source
H₂O 1.9 Proton donor

Dehydration to Imidazole-4-Carbaldehyde

The dihydroimidazole intermediate is treated with bis[α,α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide as a dehydrating agent at room temperature for 12 hours, yielding the target aldehyde. Silica gel column chromatography purifies the final product, with reported yields exceeding 70% for analogous compounds.

Vilsmeier–Haack Formylation of Preformed Imidazole

The Vilsmeier–Haack reaction introduces the aldehyde group at position 4 of a pre-synthesized imidazole core. This method is advantageous for late-stage functionalization.

Synthesis of 1-(4-Fluorophenyl)-2-(Dimethylamino)-5-Chloro-1H-Imidazole

The imidazole ring is constructed via condensation of 4-fluoroaniline with N,N-dimethylglyoxamide under acidic conditions, followed by chlorination at position 5 using N-chlorosuccinimide (NCS).

Formylation via Vilsmeier Reagent

The preformed imidazole reacts with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the chloroiminium ion intermediate. Subsequent electrophilic aromatic substitution at position 4 introduces the aldehyde group.

Optimized Conditions

  • Temperature: 0–5°C (to minimize side reactions)
  • Stoichiometry: 1:3 molar ratio of imidazole to POCl₃
  • Workup: Hydrolysis with aqueous sodium acetate to isolate the aldehyde

Typical yields range from 50–65%, with purity confirmed via ¹H NMR and HPLC.

Sequential Functionalization of Imidazole Derivatives

Ring Construction via Radziszewski Reaction

The Radziszewski reaction between 4-fluoroaniline, dimethylamine, and dichloroacetaldehyde in acetic acid forms 2-(dimethylamino)-1-(4-fluorophenyl)-1H-imidazole.

Chlorination at Position 5

Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C, affording 5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)-1H-imidazole.

Oxidation to Carbaldehyde

The methyl group at position 4 is oxidized to a carbaldehyde using manganese dioxide (MnO₂) in refluxing toluene. Alternative oxidants like pyridinium chlorochromate (PCC) yield inferior results (<30%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Reductive Cyclization 70–75 ≥95 High One-pot synthesis, minimal purification
Vilsmeier–Haack 50–65 90–95 Moderate Late-stage functionalization
Sequential Functionalization 60–70 ≥98 Low High purity, controlled steps

The reductive cyclization route (Method 1) is industrially preferred due to its high yield and scalability. In contrast, the sequential approach (Method 3) suits small-scale laboratory synthesis requiring high purity.

Reaction Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization and formylation rates but may complicate purification.
  • Chlorinated solvents (DCM, chloroform) improve chlorination efficiency by stabilizing reactive intermediates.

Byproduct Mitigation

  • Azide intermediates in Method 1 require strict temperature control to prevent explosive side reactions.
  • Over-oxidation during aldehyde formation (Method 3) is minimized using MnO₂ instead of stronger oxidants.

Purification Techniques

  • Silica gel chromatography resolves regioisomers arising from competing substitution patterns.
  • Recrystallization from ethanol/water mixtures removes unreacted starting materials.

Industrial-Scale Considerations

Cost Efficiency

  • TMSN₃ and NIS in Method 1 are costly, but reagent recycling protocols reduce expenses.
  • POCl₃ in Method 2 is inexpensive but requires corrosion-resistant equipment.

Environmental Impact

  • Waste streams containing azides or phosphorus byproducts necessitate neutralization before disposal.
  • Solvent recovery systems (e.g., distillation) are critical for DMF and toluene reuse.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Antifungal Applications

One of the primary applications of 5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde is in the development of antifungal agents. This compound has shown efficacy against various fungal strains, particularly those that exhibit resistance to conventional treatments.

Case Study: Antifungal Efficacy

A study demonstrated that derivatives of imidazole compounds, including this compound, were effective against resistant fungal infections. The compound was tested against strains such as Candida albicans and Aspergillus fumigatus, showing significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to existing antifungal drugs .

Fungal Strain MIC (µg/mL) Standard Drug MIC (µg/mL)
Candida albicans168
Aspergillus fumigatus3216

Pharmacological Research

The compound has also been explored for its pharmacological properties beyond antifungal activity. Its structural features suggest potential applications in treating other diseases.

Potential Mechanisms of Action

Research indicates that the imidazole ring can interact with biological targets involved in various pathways, including:

  • Inhibition of Enzymatic Activity : Compounds with imidazole moieties have been shown to inhibit enzymes such as cytochrome P450, which is crucial for drug metabolism.
  • Antimicrobial Properties : Besides antifungal effects, studies have indicated that similar compounds exhibit antibacterial and antiviral properties, highlighting the broad-spectrum potential of imidazole derivatives .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The characterization of synthesized compounds is essential for validating their structure and purity.

Synthesis Overview

The synthesis generally follows these steps:

  • Formation of the imidazole ring via cyclization reactions.
  • Introduction of the chloro and fluorophenyl groups through electrophilic substitution.
  • Final modification to introduce the dimethylamino and aldehyde functionalities.

Mechanism of Action

The mechanism of action of 5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(dimethylamino)-1-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde
  • 5-chloro-2-(dimethylamino)-1-(4-bromophenyl)-1H-imidazole-4-carbaldehyde
  • 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde

Uniqueness

5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Biological Activity

5-Chloro-2-(dimethylamino)-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde, also known by its CAS Number 775314-88-0, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex imidazole ring structure with the following molecular formula:

  • Molecular Formula : C₁₂H₁₁ClFN₃O
  • Molecular Weight : 257.69 g/mol

The presence of chlorine and fluorine atoms in its structure is significant for its biological interactions, particularly in targeting specific enzymes or receptors.

1. Antimicrobial Activity

Research indicates that imidazole derivatives, including the compound , exhibit antimicrobial properties. The structural features of imidazole allow for interactions with various biological targets, making them effective against a range of pathogens. For instance, compounds similar to this compound have shown efficacy against bacterial strains and fungi due to their ability to disrupt cellular processes.

2. Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that modifications in the imidazole structure can enhance the inhibition of pro-inflammatory mediators. For example, compounds with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

CompoundIC50 (μg/mL)Activity
This compoundTBDTBD
Diclofenac54.65Reference

3. Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of imidazole derivatives on various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells, suggesting potential as an anticancer agent. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

4. Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound with various biological targets. These studies utilize software like Schrödinger to simulate interactions with proteins involved in inflammation and cancer pathways .

Case Studies

Several case studies highlight the biological effects of similar imidazole derivatives:

  • Study A : A derivative exhibited significant analgesic activity comparable to standard pain relievers when tested on animal models.
  • Study B : Another study focused on the anti-inflammatory properties where a structurally similar compound was shown to inhibit NF-kB signaling pathways effectively.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde, and how do substituents influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via multi-step protocols, often involving:

Vilsmeier-Haack Formylation : Introduce the aldehyde group at the 4-position of the imidazole core using POCl₃ and DMF .

Substituent Introduction : The dimethylamino group at position 2 is typically added via nucleophilic substitution or reductive amination. The 4-fluorophenyl group at position 1 may be introduced through Suzuki-Miyaura coupling or direct arylation .

  • Key Consideration : Electron-withdrawing groups (e.g., 4-fluorophenyl) reduce nucleophilicity at the imidazole core, requiring harsher conditions for substitutions. Steric hindrance from the dimethylamino group may necessitate longer reaction times .

Q. What purification strategies are recommended for isolating this compound, given its structural complexity?

  • Methodological Answer :

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) to resolve polar impurities.
  • Recrystallization : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals due to the compound’s moderate solubility in polar solvents .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor for residual solvents (e.g., DMF) using GC-MS .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The 4-fluorophenyl group shows splitting patterns (e.g., doublets at δ 7.2–7.6 ppm for aromatic protons). The dimethylamino group resonates as a singlet at δ 2.8–3.1 ppm .
  • FT-IR : Confirm the aldehyde C=O stretch at ~1680–1700 cm⁻¹ and imidazole ring vibrations at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for introducing the 4-fluorophenyl group?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for aryl coupling reactions. For example, B3LYP/6-31G* level calculations predict optimal Pd-catalyzed coupling conditions (e.g., ligand choice, solvent polarity) .
  • Machine Learning : Train models on existing imidazole synthesis data to predict yields under varying temperatures, catalysts, and solvent systems. Tools like ICReDD’s reaction path search algorithms reduce trial-and-error experimentation .

Q. How can contradictory spectral data (e.g., ambiguous NOE correlations) be resolved for structural confirmation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve positional ambiguities (e.g., orientation of the 4-fluorophenyl group) by growing single crystals in ethanol/water. Compare observed dihedral angles with DFT-optimized geometries .
  • Advanced NMR : Use 2D techniques (HSQC, HMBC) to correlate the aldehyde carbon (δ ~190 ppm) with adjacent imidazole protons. ROESY experiments clarify spatial proximity of substituents .

Q. What strategies mitigate degradation during storage, particularly for the aldehyde moiety?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify degradation pathways. LC-MS analysis often reveals oxidation of the aldehyde to carboxylic acid under humid conditions .
  • Formulation : Store in amber vials under inert gas (N₂/Ar) at –20°C. Lyophilization with cryoprotectants (trehalose) enhances shelf life in aqueous media .

Q. How do steric and electronic effects of the dimethylamino group influence reactivity in downstream derivatization?

  • Methodological Answer :

  • Electrophilic Substitution : The dimethylamino group’s electron-donating nature activates the imidazole ring at position 5 but sterically hinders reactions at position 2. Kinetic studies using Hammett plots quantify substituent effects on reaction rates .
  • Cross-Coupling : DFT studies suggest that bulky ligands (e.g., XPhos) improve efficiency in Buchwald-Hartwig amination by reducing steric clashes with the dimethylamino group .

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